molecular formula C19H22N2O3 B5662848 N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No. B5662848
M. Wt: 326.4 g/mol
InChI Key: FLGDIWRBPOITGU-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline derivatives involves complex reactions such as Pummerer-type cyclization, highlighting the roles of reagents like boron trifluoride diethyl etherate in cyclization processes. These methods demonstrate the chemical flexibility and the potential for diverse functionalization of tetrahydroisoquinoline compounds (Saitoh et al., 2001).

Molecular Structure Analysis

Studies on the molecular structure of related compounds reveal detailed insights into their stereochemistry and conformation. For instance, resolution and determination of absolute stereochemistry of similar tetrahydroisoquinoline derivatives, such as the 6,7-dimethoxy-4-phenyl variant, have been achieved, shedding light on the importance of structural aspects for biological activity (Mondeshka et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of tetrahydroisoquinoline derivatives, including reactions with amides and the formation of complex heterocyclic structures, highlights the compound's versatility. For example, reactions involving isoquinoline and acetylenedicarboxylate in the presence of amides lead to the formation of dihydroisoquinolines, demonstrating the compound's potential for creating diverse chemical structures (Yavari et al., 2007).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. The crystal structure analysis of related compounds, such as [(1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol hydrate, provides insights into their solid-state characteristics and potential interactions in biological systems (Chakka et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, the potential for substitution reactions, and the stability under various conditions, are fundamental for understanding the compound's behavior in chemical and biological contexts. The synthesis and evaluation of tetrahydroisoquinolinyl benzamides as sigma receptor ligands illustrate the intricate balance between molecular structure and receptor binding affinity, emphasizing the compound's pharmaceutical relevance (Xu et al., 2007).

properties

IUPAC Name

(3R)-N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-9-14-8-16(20-12-15(14)10-18(17)24-2)19(22)21-11-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3,(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGDIWRBPOITGU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN[C@H](CC2=C1)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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